(2E)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enenitrile
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Overview
Description
(2E)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a nitrophenyl group, and a prop-2-enenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the nitrophenyl group via a nitration reaction. The final step involves the formation of the prop-2-enenitrile moiety through a condensation reaction under specific conditions such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and yield of the production process. Optimization of reaction conditions, including the use of catalysts and solvents, is crucial to achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and nanomaterials. Its unique properties contribute to the enhancement of material performance in various applications.
Mechanism of Action
The mechanism of action of (2E)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Properties
Molecular Formula |
C19H13N3O2S |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
(E)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C19H13N3O2S/c1-13-5-7-15(8-6-13)18-12-25-19(21-18)16(11-20)9-14-3-2-4-17(10-14)22(23)24/h2-10,12H,1H3/b16-9+ |
InChI Key |
PKJHLAVCIQMFEW-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C#N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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